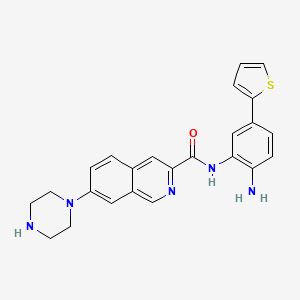![molecular formula C21H16F3N3O3 B10835576 (1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835576.png)
(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29671355-Compound-47c is a small molecular drug with a molecular weight of 415.4. It is known for its role as an inhibitor of histone deacetylase 4 (HDAC4), a key enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This compound has garnered significant interest due to its potential therapeutic applications in various diseases, including cancer and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID29671355-Compound-47c involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details about the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of PMID29671355-Compound-47c involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PMID29671355-Compound-47c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
PMID29671355-Compound-47c has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 4 and its effects on gene expression.
Biology: Employed in research to understand the role of histone deacetylase 4 in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating cancer, neurological disorders, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylase 4.
Mechanism of Action
PMID29671355-Compound-47c exerts its effects by inhibiting histone deacetylase 4, leading to the accumulation of acetylated histones. This results in changes in gene expression, which can affect various cellular processes. The molecular targets and pathways involved include the regulation of transcription factors and signaling pathways associated with cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- PMID29671355-Compound-45a
- PMID29671355-Compound-46b
- PMID29671355-Compound-48d
Uniqueness
PMID29671355-Compound-47c is unique due to its specific inhibitory activity against histone deacetylase 4, which distinguishes it from other compounds targeting different histone deacetylases. Its molecular structure and functional groups also contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C21H16F3N3O3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H16F3N3O3/c22-20(23)30-15-10-25-18(26-11-15)14-8-6-13(7-9-14)17-16(12-4-2-1-3-5-12)21(17,24)19(28)27-29/h1-11,16-17,20,29H,(H,27,28)/t16-,17-,21+/m1/s1 |
InChI Key |
RUTGGTYDBCHEPE-LZJOCLMNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H]([C@@]2(C(=O)NO)F)C3=CC=C(C=C3)C4=NC=C(C=N4)OC(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C(=O)NO)F)C3=CC=C(C=C3)C4=NC=C(C=N4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B10835513.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835519.png)
![2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide](/img/structure/B10835527.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[deuterio-[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835536.png)
![N'-hydroxy-N-[3-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)phenyl]octanediamide](/img/structure/B10835542.png)

![methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-(2,2-dimethylpropanoyl)amino]phenyl]prop-2-enoate](/img/structure/B10835548.png)
![N-(2-aminophenyl)-4-[[1-(1H-indol-6-ylmethyl)azetidin-3-ylidene]methyl]benzamide](/img/structure/B10835550.png)
![[3-(2-acetamidoethyl)-1-(1H-indol-5-yl)-7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptyl] carbamate](/img/structure/B10835559.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835562.png)

![(E)-N-[6-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10835585.png)
![3-Piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835593.png)
![3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835597.png)
